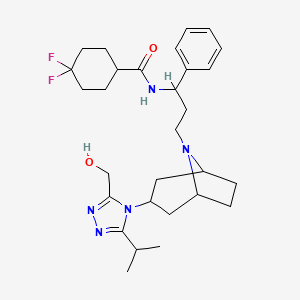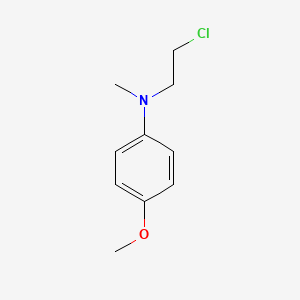![molecular formula C8H8O4 B12289156 (S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B12289156.png)
(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-on ist eine heterocyclische Verbindung, die ein kondensiertes Furan- und Pyranringsystem aufweist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-on kann über verschiedene Verfahren erfolgen. Ein bemerkenswertes Verfahren beinhaltet die Laccase-katalysierte Oxidation von (5-Alkylfuran-2-yl)carbinolen unter Verwendung von Luftsauerstoff als Oxidationsmittel. Diese Reaktion liefert selektiv 6-Hydroxy-(2H)-pyran-3(6H)-one mit Ausbeuten von bis zu 90% . Ein anderer Ansatz beinhaltet die Verwendung von molekularem Iod als Katalysator unter lösungsmittelfreien Bedingungen bei Umgebungstemperatur, was eine praktikable Alternative zu traditionellen Reaktionsprotokollen bietet .
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für (S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-on sind nicht umfassend dokumentiert. Die Skalierbarkeit der oben genannten Synthesewege lässt vermuten, dass diese Verfahren für die großtechnische Produktion mit entsprechender Optimierung der Reaktionsbedingungen und Katalysatoren angepasst werden könnten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: (S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-on durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. So kann beispielsweise die Oxidation von Furane und ihren Homologen unter verschiedenen Bedingungen zur Bildung von Alkoxy- und Dialkoxydihydrofuranen, 5-Alkoxy-2(5H)-furanonen und anderen Produkten führen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von (S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-on verwendet werden, umfassen molekulares Iod, Luftsauerstoff und verschiedene Katalysatoren wie Laccase und Rutheniumcarbenkomplexe . Reaktionsbedingungen umfassen typischerweise milde Temperaturen und lösungsmittelfreie Umgebungen, um die Effizienz und Selektivität der Reaktionen zu verbessern.
Hauptprodukte: Zu den Hauptprodukten, die aus den Reaktionen von (S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-on gebildet werden, gehören 6-Hydroxy-(2H)-pyran-3(6H)-one und (2H)-pyran-2,5(6H)-dione . Diese Produkte sind wertvolle Zwischenprodukte bei der Synthese komplexerer organischer Moleküle.
Wissenschaftliche Forschungsanwendungen
(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-on hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie dient es als Baustein für die Synthese von biologisch wirksamen Naturstoffen und unnatürlichen kleinen Molekülen . In der Biologie und Medizin wird es aufgrund seiner einzigartigen strukturellen Eigenschaften und potenziellen biologischen Aktivitäten bei der Entwicklung neuer Therapeutika eingesetzt . Darüber hinaus findet diese Verbindung Anwendungen in der Materialwissenschaft, wo sie bei der Gestaltung und Synthese neuer Materialien mit spezifischen Eigenschaften eingesetzt wird.
Wirkmechanismus
Der Wirkmechanismus von (S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Obwohl detaillierte Studien zu seinem Mechanismus begrenzt sind, ist bekannt, dass die Verbindung Oxidation und andere Reaktionen eingehen kann, die zur Bildung von biologisch aktiven Zwischenprodukten führen . Diese Zwischenprodukte können mit verschiedenen Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und zu potenziellen therapeutischen Wirkungen führen.
Wissenschaftliche Forschungsanwendungen
(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of biologically potent natural products and unnatural small molecules . In biology and medicine, it is used in the development of new therapeutic agents due to its unique structural properties and potential biological activities . Additionally, this compound finds applications in the materials science industry, where it is used in the design and synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that the compound can undergo oxidation and other reactions that lead to the formation of biologically active intermediates . These intermediates can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Ähnliche Verbindungen zu (S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-on umfassen andere Furo-Pyranone und verwandte heterocyclische Verbindungen wie 4H-Pyrane und 2H-Pyrane . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und zeigen häufig vergleichbare chemische Reaktivität und biologische Aktivität.
Einzigartigkeit: Was (S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-on von seinen Analoga abhebt, ist sein spezifisches Substitutionsschema und seine Stereochemie
Eigenschaften
IUPAC Name |
6-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-10-8-3-6-5(4-11-8)2-7(9)12-6/h2-3,8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYDBOMJJKYUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=C2C(=CC(=O)O2)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
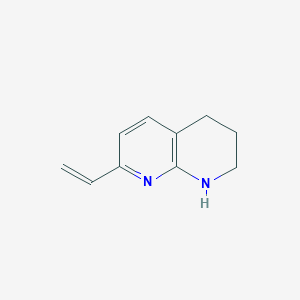

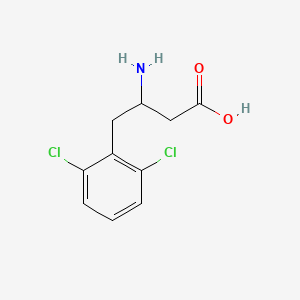
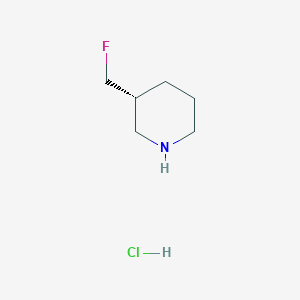
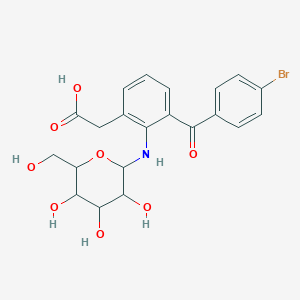
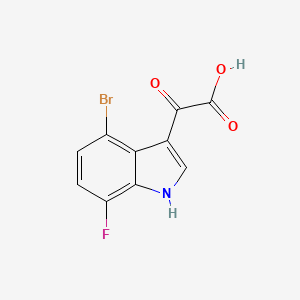
![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
![11,16-Dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one](/img/structure/B12289126.png)
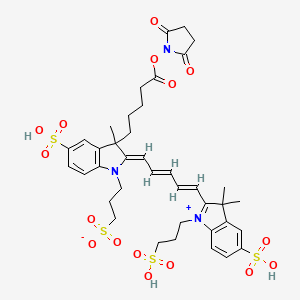
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)

